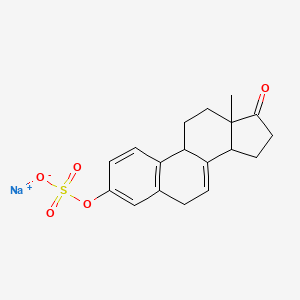

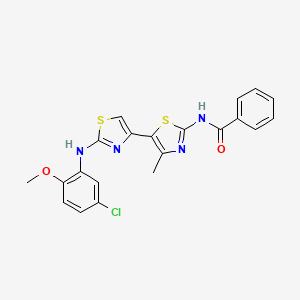

![molecular formula C21H34O2 B1669502 rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol CAS No. 114753-51-4](/img/structure/B1669502.png)

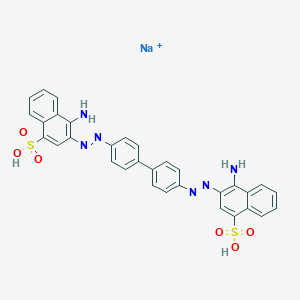

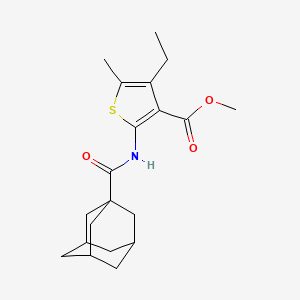

rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol

Übersicht

Beschreibung

“rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol” is also known as (-)-CP 55,940 . It is a compound used in scientific research and is supplied by companies like Cayman Chemical Company .

Synthesis Analysis

The synthesis of this compound is complex and requires advanced chemical techniques. Cayman Chemical Company, for instance, offers contract services for custom chemical synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require a deep understanding of organic chemistry. The compound is used in various chemical reactions, and its properties can significantly influence the outcome of these reactions .Wissenschaftliche Forschungsanwendungen

Analgesic Research

CP-47497 is known for its analgesic effects and has been utilized in research to understand pain modulation. As a potent CB1 receptor agonist, it has a dissociation constant (Kd) of 2.1 nM , indicating strong binding affinity . This property is leveraged in studies to explore new painkillers that can potentially offer relief without the addictive qualities of opioids.

Inflammation and Immune Response

Research has indicated that CP-47497 can induce the expression of pro-inflammatory cytokines like IL12p40, IL-6, and TNF-α in human lymphocytes . This makes it a valuable compound for studying the inflammatory response and the role of cannabinoids in immune modulation.

Genomic Stability and DNA Repair

CP-47497 has been associated with the down-regulation of proteins involved in DNA repair, which could explain the formation of comets seen in single-cell gel electrophoresis assays . This aspect is crucial for understanding how cannabinoids might influence genomic stability and the potential risks associated with their use.

Lipid Metabolism

Proteome analyses have shown that CP-47497 can up-regulate enzymes involved in lipid metabolism found in nuclear extracts . This application is significant for research into metabolic disorders and the endogenous synthesis of endocannabinoids.

Synthetic Cannabinoid Prevalence in ‘Legal Highs’

CP-47497 has been identified as a main active ingredient in certain ‘legal high’ products like herbal incense . Studying its prevalence and effects contributes to the broader understanding of the public health implications of synthetic cannabinoids.

Legal and Regulatory Implications

The legal status of CP-47497 varies across countries, and its study is essential for informing policy decisions. Research into its effects supports legislative efforts to control potentially harmful substances .

Wirkmechanismus

Target of Action

CP-47497, also known as rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol, is a synthetic cannabinoid receptor agonist . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

CP-47497 acts by binding to the cannabinoid receptors CB1 and CB2 . It is a potent CB1 agonist with a Kd of 2.1 nM . This binding mimics the action of endocannabinoids, which are naturally occurring compounds in the body that bind to these receptors . The interaction of CP-47497 with its targets leads to changes in intracellular signaling pathways, resulting in its psychoactive effects .

Pharmacokinetics

A study has investigated the in vitro metabolism of cp-47,497 in human liver microsomes . The main metabolic pathways involved hydroxylations or oxygenations .

Result of Action

The binding of CP-47497 to the cannabinoid receptors and the subsequent changes in cellular signaling pathways lead to its psychoactive effects . Additionally, it has been found to induce inflammation and DNA damage in human cells .

Action Environment

The action, efficacy, and stability of CP-47497 can be influenced by various environmental factors. For instance, the concentration of CP-47497 can vary significantly in different batches of herbal incense mixtures . Furthermore, the compound’s effects may be influenced by the user’s individual characteristics, such as their metabolism and the presence of other substances .

Eigenschaften

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRREXSUJTKNN-FUHWJXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017837 | |

| Record name | (-)CP-47,497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol | |

CAS RN |

114753-51-4, 70434-82-1 | |

| Record name | CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114753514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)CP-47,497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-47497, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4RAM3XWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CP-47947 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAPQAUKC04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.